3-Chloro-4-propoxybenzaldehyde
Overview
Description
3-Chloro-4-propoxybenzaldehyde is a chemical compound with the CAS Number: 99070-71-0 . It has a molecular weight of 198.65 and its IUPAC name is 3-chloro-4-propoxybenzaldehyde . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for 3-Chloro-4-propoxybenzaldehyde is 1S/C10H11ClO2/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h3-4,6-7H,2,5H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
3-Chloro-4-propoxybenzaldehyde is a liquid . More detailed physical and chemical properties such as boiling point, melting point, and solubility are not available in the sources I found.Scientific Research Applications
Chromatographic Analysis
3-Chloro-4-propoxybenzaldehyde is utilized in chromatographic analyses. A study by Korhonen and Knuutinen (1984) detailed the separation of chlorinated 4-hydroxybenzaldehydes, including 3-chloro-4-propoxybenzaldehyde, using a non-polar SE-30 capillary column. This method is significant for its precision in separation and analysis of similar compounds (Korhonen & Knuutinen, 1984).
Synthesis and Antioxidant Activity
The compound has been synthesized and evaluated for its antioxidant properties. For example, a study conducted in 2022 by Rijal et al. synthesized derivatives such as 3-chloro-4-hydroxy-5-methoxybenzaldehyde and assessed their antioxidant activity. This kind of research is essential in exploring potential therapeutic applications of these compounds (Rijal, Haryadi & Anwar, 2022).
Molecular Spectroscopy and Analysis
The structural analysis and spectroscopy of 3-Chloro-4-propoxybenzaldehyde and related compounds have been extensively studied. For instance, Karunakaran and Balachandran (2012) conducted Fourier Transform Infrared (FT-IR) and Raman spectroscopy on 4-chloro-3-nitrobenzaldehyde, a related compound, to understand its molecular structure and behavior. Such studies are crucial for understanding the fundamental properties of these compounds (Karunakaran & Balachandran, 2012).
Electrochemical Studies
Electrochemical characterization is another key application. Pariente, Lorenzo, and Abruña (1994) investigated the electrocatalysis of NADH oxidation with electropolymerized films of 3,4-Dihydroxybenzaldehyde, which shares a similar structure with 3-Chloro-4-propoxybenzaldehyde. These studies are pivotal in understanding the electrochemical properties and potential applications in sensors or catalysis (Pariente, Lorenzo & Abruña, 1994).
properties
IUPAC Name |
3-chloro-4-propoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h3-4,6-7H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUFCLHWCSRRFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406413 | |
Record name | 3-chloro-4-propoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-propoxybenzaldehyde | |
CAS RN |
99070-71-0 | |
Record name | 3-chloro-4-propoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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